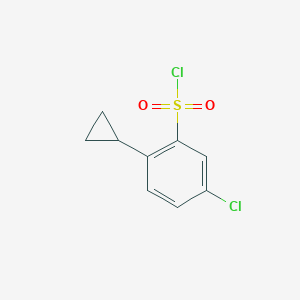

5-Chloro-2-cyclopropylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-cyclopropylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-7-3-4-8(6-1-2-6)9(5-7)14(11,12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLNYXNNZUHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropylbenzenesulfonyl chloride typically involves the chlorination of 2-cyclopropylbenzenesulfonyl chloride. One common method is the reaction of 2-cyclopropylbenzenesulfonyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Cyclopropylbenzenesulfonyl chloride+SOCl2→5-Chloro-2-cyclopropylbenzenesulfonyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). These reagents can provide higher yields and are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-cyclopropylbenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH).

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.

Alcohols: Reaction with alcohols in the presence of a base such as pyridine to form sulfonate esters.

Thiols: Reaction with thiols to form sulfonate thioesters.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry: 5-Chloro-2-cyclopropylbenzenesulfonyl chloride is used as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamides, which are important in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its reactivity and versatility make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and sulfonate thioesters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride (CAS: 936074-61-2): This compound replaces the benzene ring with a thiophene moiety and incorporates an oxazolyl group.

4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2): Lacks the cyclopropyl group, resulting in reduced steric hindrance and altered electronic properties due to the para-chloro substituent.

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS: 192139-90-5): A sulfonamide derivative with a naphthalene backbone, emphasizing the role of extended aromatic systems in biological activity .

Physicochemical Properties

| Property | 5-Chloro-2-cyclopropylbenzenesulfonyl Chloride | 5-(2-Cyclopropyl-oxazolyl)thiophene-2-sulfonyl Chloride | 4-Chlorobenzenesulfonyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245 (estimated) | 316.84 | 211.06 |

| Melting Point (°C) | Not reported | Not available | 54–56 |

| Solubility | Likely soluble in polar aprotic solvents | Insoluble in water; soluble in DMF, DMSO | Soluble in ether, chloroform |

| Reactivity | High (due to -SO₂Cl and cyclopropyl strain) | Moderate (thiophene stabilizes charge) | High (unhindered -SO₂Cl) |

Electronic and Steric Effects

- The cyclopropyl group in the target compound introduces angle strain, increasing the electrophilicity of the -SO₂Cl group. This contrasts with 4-chlorobenzenesulfonyl chloride , where the absence of steric hindrance allows faster reaction kinetics but less selectivity.

- Thiophene-containing analogues exhibit resonance stabilization, reducing electrophilicity compared to benzene derivatives.

Biological Activity

5-Chloro-2-cyclopropylbenzenesulfonyl chloride (CAS No. 2243513-29-1) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClO2S

- Molecular Weight : 232.71 g/mol

- CAS Number : 2243513-29-1

Biological Activity

This compound exhibits several biological activities, primarily as an inhibitor of various enzymes and as a precursor in the synthesis of biologically active compounds. The following table summarizes its key biological activities:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor of acetylcholinesterase, which is crucial in neurotransmission. |

| Synthesis of Sulfonamides | Serves as a versatile precursor for synthesizing sulfonamide derivatives with potential therapeutic effects. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity, making it a candidate for further pharmacological studies. |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, particularly enzymes involved in critical biochemical pathways. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, affecting synaptic transmission and potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition

- A study demonstrated that derivatives of sulfonamides, including those synthesized from this compound, showed significant inhibition of acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases .

-

Antimicrobial Activity

- Research indicated that compounds derived from this sulfonyl chloride exhibited antimicrobial properties against various bacterial strains, highlighting its potential as an antibacterial agent .

-

Synthesis of Novel Derivatives

- The compound has been utilized as a starting material for synthesizing new sulfonamide derivatives that have shown promising results in preclinical studies for their anticancer and anti-inflammatory activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropyl-substituted aromatic compounds with chlorosulfonic acid. This method allows for the introduction of the sulfonyl chloride functional group, which is essential for its subsequent reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.